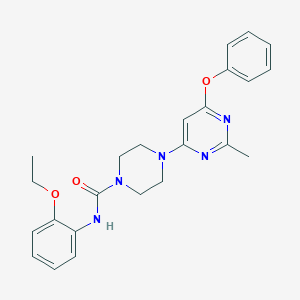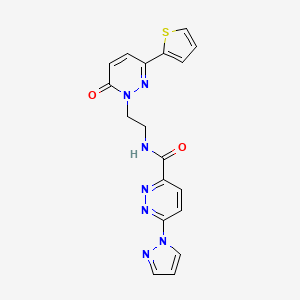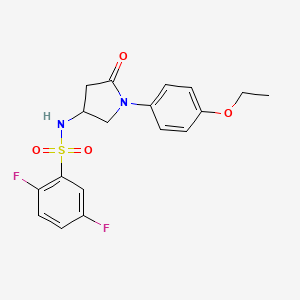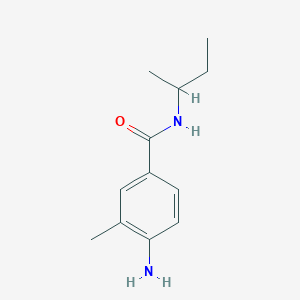![molecular formula C10H16O3 B2567420 7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one CAS No. 134409-06-6](/img/structure/B2567420.png)
7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one
Vue d'ensemble
Description
Synthesis Analysis
This compound can be used in a study of microwave-assisted reductive amination . Via a novel aromatization process, this bicyclic frame can be converted into a series of 5-alkoxytryptamine derivatives including serotonin, melatonin, and bufotenin .Molecular Structure Analysis
The molecular formula of 7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one is C10H16O3 . Its molecular weight is 184.24 . The InChI code for this compound is 1S/C10H16O3/c1-9(2)7-10(4-3-8(9)11)12-5-6-13-10/h3-7H2,1-2H3 .Physical And Chemical Properties Analysis
7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one is a liquid at room temperature . It should be stored at a temperature of 4°C .Applications De Recherche Scientifique
Synthesis and Chemical Applications
7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one is primarily recognized for its role as a versatile bifunctional synthetic intermediate. It's utilized extensively in the synthesis of various organic chemicals, including pharmaceutical intermediates, liquid crystals, and insecticides. The compound has been successfully synthesized from 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane through selective deketalization in an acidic solution. This process, catalyzed by acetic acid, has shown improved efficiency and reduced reaction time compared to traditional methods (Zhang, 2006).
Insect Pheromones and Repellents
7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one derivatives have been identified in various insect pheromones and repellents. These compounds are part of a group of structures that represent volatile constituents of insect secretions. Spiroacetals like this compound are found in nature as key components in the aggregation pheromones of certain beetles and act as repellents in others. This highlights the compound's importance in the field of bioorganic chemistry and its potential applications in developing natural pest control methods (Francke & Kitching, 2001).
Synthetic Routes and Stereochemistry
Enantiomerically pure derivatives of 7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one have been synthesized using enantiomerically pure homopropargylic alcohols derived from lithium acetylide opening of enantiomerically pure epoxides. This method provides a flexible approach to constructing spiroacetal systems, which are vital in certain pharmaceutical compounds. The method's adaptability allows for the creation of complex spiroacetal systems, opening doors to new therapeutic agents and biological studies (Schwartz et al., 2005).
Crystal Structure and Material Science
The crystal structures of new oxaspirocyclic compounds, including derivatives of 7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one, have been determined, providing valuable insights into their molecular and supramolecular architecture. These studies are crucial for understanding the material properties of these compounds and their potential applications in material science and engineering (Jiang & Zeng, 2016).
Safety And Hazards
This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray. It should be handled while wearing protective gloves, clothing, and eye or face protection . It should be used only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-9(2)7-10(4-3-8(9)11)12-5-6-13-10/h3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIBLEREBJNQIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CCC1=O)OCCO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one | |
Synthesis routes and methods
Procedure details








Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-isopropylbenzyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B2567341.png)


![2-[4-(6-Chloropyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]acetonitrile](/img/structure/B2567347.png)


![1-(azepan-1-yl)-2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2567351.png)
![[1-(4-Methoxybenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2567353.png)

![4-chloro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2567358.png)
![N-(1-cyanocyclopentyl)-2-(3-{[(pyridin-2-yl)amino]methyl}pyrrolidin-1-yl)acetamide](/img/structure/B2567359.png)
